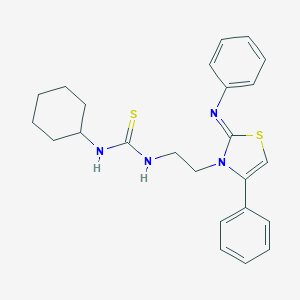
(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C24H28N4S2 and its molecular weight is 436.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.
1. Synthesis and Structural Characteristics
Thioureas are known for their ability to form hydrogen bonds, which is crucial for their biological activity. The synthesis of this compound involves the reaction of cyclohexyl isothiocyanate with appropriate amines and thiazole derivatives. The resulting compound features a thiazole moiety, which contributes to its biological properties.
2.1 Antimicrobial Activity
Thiourea derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values for this compound are reported in the range of 0.25 to 8 μg/mL, indicating strong efficacy against these pathogens .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 8 |
| Streptococcus pyogenes | 0.5 - 1 |
2.2 Anticancer Activity
Research has demonstrated that thiourea derivatives can inhibit the growth of various cancer cell lines. For instance, this compound has shown promising results against breast and prostate cancer cell lines, with IC50 values ranging from 3 to 14 µM . The compound's mechanism may involve the inhibition of angiogenesis and alteration of cancer cell signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 3 - 14 |
| Prostate Cancer | 3 - 14 |
2.3 Antioxidant Activity
The antioxidant potential of thiourea derivatives is also notable. In various assays, including DPPH and ABTS radical scavenging tests, this compound exhibited strong reducing power, making it a candidate for further exploration in oxidative stress-related conditions .
3. Case Studies
Case Study: Antimicrobial Efficacy
In a recent study evaluating several thiourea derivatives, this compound was found to be among the most effective compounds against S. aureus, with an MIC significantly lower than standard antibiotics . This highlights its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study: Cancer Treatment
Another investigation focused on the anticancer properties of thioureas revealed that this compound effectively induced apoptosis in human leukemia cells, demonstrating an IC50 of 1.50 µM . This finding supports its development as a therapeutic agent for hematological malignancies.
4. Conclusion
This compound represents a promising compound in the realm of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer effects. Continued research into its mechanisms of action and potential applications could lead to significant advancements in therapeutic strategies against resistant pathogens and various cancers.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4S2/c29-23(26-20-12-6-2-7-13-20)25-16-17-28-22(19-10-4-1-5-11-19)18-30-24(28)27-21-14-8-3-9-15-21/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16-17H2,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWVGZNXGCTGDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














